

Application of 11-O-Methylpseurotin A in Drug Discovery Screening

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 11-O-Methylpseurotin A

Cat. No.: B1207499

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Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin family of natural products, characterized by a unique spirocyclic γ -lactam core.[1] Isolated from marine-derived *Aspergillus fumigatus*, this compound has emerged as a molecule of interest in drug discovery due to its selective biological activity.[2] Notably, it has been identified as a selective inhibitor of a *Saccharomyces cerevisiae* strain with a deletion of the Hof1 gene (*hof1* Δ), suggesting a potential role in targeting cell division, specifically cytokinesis.[3][4] While comprehensive quantitative data for **11-O-Methylpseurotin A** is still emerging, its structural similarity to other pseurotins, such as Pseurotin A and D, suggests potential applications in anti-inflammatory and anti-cancer research.[3]

This document provides detailed application notes and protocols for the utilization of **11-O-Methylpseurotin A** in drug discovery screening, summarizing available data and outlining key experimental methodologies.

Data Presentation

Quantitative bioactivity data for **11-O-Methylpseurotin A** is limited in publicly available literature.[4] The primary reported activity is the selective inhibition of a *Saccharomyces cerevisiae* *hof1* Δ strain, identified through a semi-quantitative yeast halo assay.[3] Direct

biochemical IC50 values for its primary known phenotype are not yet established.[3] For comparative purposes, data for the related compound, Pseurotin A, is presented below.

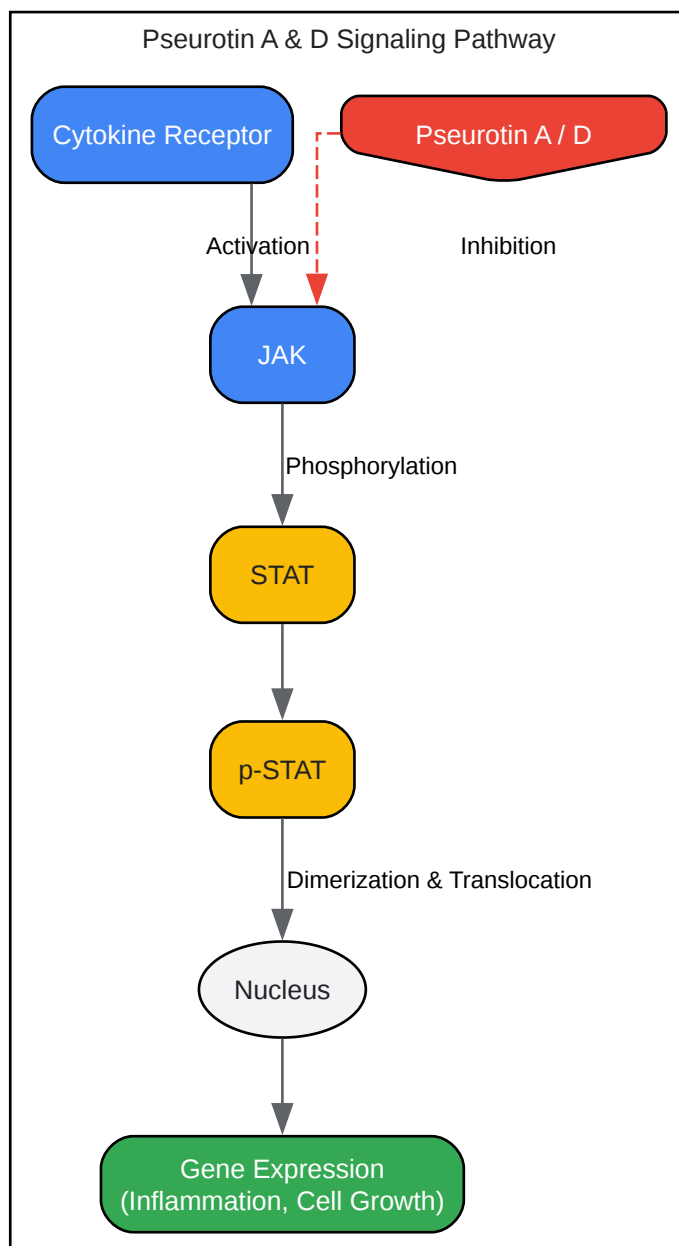
Table 1: Summary of Biological Activity for Pseurotin Analogs

Compound	Assay/Target	Organism/Cell Line	Quantitative Data	Reference
11-O-Methylpseurotin A	Antiseizure Activity	Larval Zebrafish (PTZ-induced seizure model)	Inactive	[3]
11-O-Methylpseurotin A	Selective Inhibition	Saccharomyces cerevisiae (hof1Δ strain)	Selectively inhibits growth (Zone of inhibition observed)	[3]
Pseurotin A	Osteoporosis	Ovariectomized (OVX) Mouse	Prevented bone loss and reduced osteoclast number	[3]
Pseurotin A	Hepatocellular Carcinoma	Rat	Exerted an anti-hepatocarcinogenic effect	[3]
Pseurotin D	Inflammation	Mouse (Ovalbumin-induced footpad edema)	Decreased paw swelling and pro-inflammatory cytokine production	[3]

Signaling Pathways and Mechanisms of Action

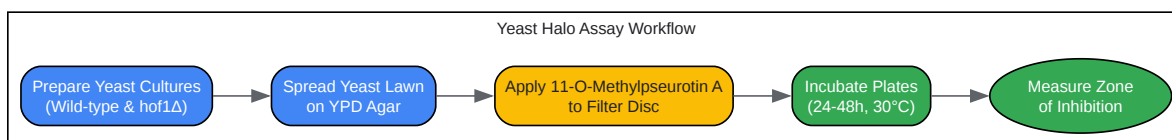
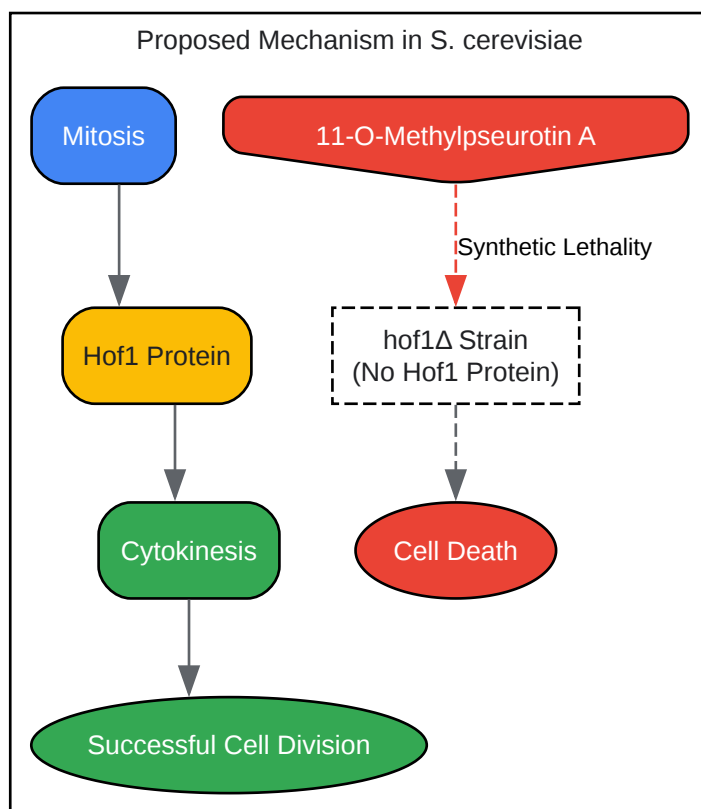
The biological activities of pseurotins are often linked to their ability to modulate key signaling pathways. Pseurotin A and its analogs have been reported to interfere with the STAT (Signal Transducer and Activator of Transcription) pathway, which is critical for immune responses and cell growth.[3] The selective inhibition of the *S. cerevisiae* hof1Δ strain by **11-O-**

Methylpseurotin A points to a mechanism of action related to the regulation of mitosis and cytokinesis, as the Hof1 protein is involved in these processes.[3]



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Caption: Simplified STAT signaling pathway modulated by Pseurotin A and D.



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- To cite this document: BenchChem. [Application of 11-O-Methylpseurotin A in Drug Discovery Screening]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207499#application-of-11-o-methylpseurotin-a-in-drug-discovery-screening>]

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